molecular formula C8H8FNO B11745495 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone

1-(5-Fluoro-6-methylpyridin-2-YL)ethanone

Cat. No.: B11745495
M. Wt: 153.15 g/mol
InChI Key: DNCYPPOLTNWEHA-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methylpyridin-2-YL)ethanone is a chemical compound characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone typically involves the reaction of 5-fluoro-6-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is often optimized to minimize by-products and maximize purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Fluoro-6-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, and its potential therapeutic applications warrant further investigation.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(5-fluoro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3

InChI Key

DNCYPPOLTNWEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C)F

Origin of Product

United States

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